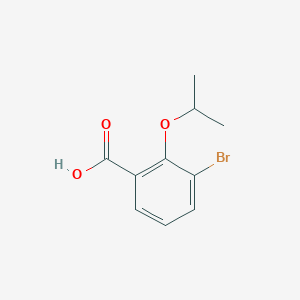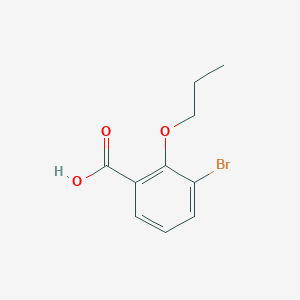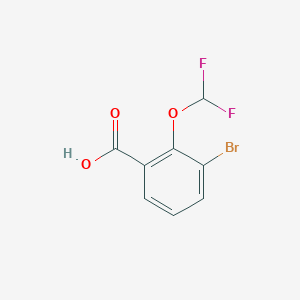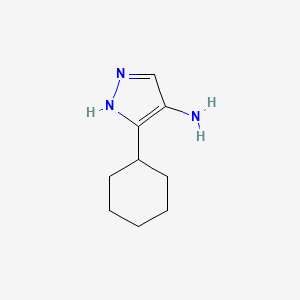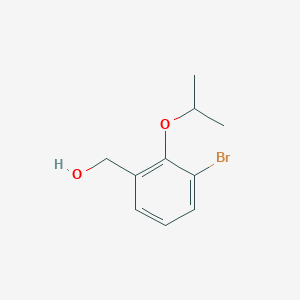
(3-Bromo-2-isopropoxyphenyl)methanol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
“(3-Bromo-2-isopropoxyphenyl)methanol” is a chemical compound with the CAS Number: 1250782-97-8 . It has a molecular weight of 245.12 and its IUPAC name is this compound .
Molecular Structure Analysis
The molecular structure of “this compound” can be represented by the InChI code: 1S/C10H13BrO2/c1-7(2)13-10-8(6-12)4-3-5-9(10)11/h3-5,7,12H,6H2,1-2H3 . This indicates that the molecule consists of a phenyl ring with a bromo group at the 3rd position, an isopropoxy group at the 2nd position, and a methanol group attached to the phenyl ring.Physical And Chemical Properties Analysis
“this compound” is a liquid at room temperature . The compound should be stored at a temperature between 2-8°C .作用机制
BIPm is an organic compound that undergoes a variety of chemical reactions. The most common reaction is the nucleophilic substitution reaction, which involves the replacement of an electron-rich species with an electron-poor species. This reaction is often used in the synthesis of other organic compounds.
Biochemical and Physiological Effects
BIPm has a variety of biochemical and physiological effects. It can be used to synthesize a variety of organic compounds, such as esters, amides, and aldehydes. BIPm can also act as a catalyst in certain reactions, such as the hydrolysis of esters. BIPm can also be used as a reagent in the synthesis of pharmaceuticals, such as anti-inflammatory drugs.
实验室实验的优点和局限性
BIPm has a number of advantages and limitations for laboratory experiments. The main advantage of BIPm is its versatility and reactivity. BIPm is highly reactive and can be used in a variety of different reactions. It is also a relatively inexpensive compound, making it a cost-effective option for laboratory experiments. The main limitation of BIPm is its toxicity. BIPm is a toxic compound and should be handled with care.
未来方向
BIPm has a wide range of applications and potential uses. BIPm can be used in the synthesis of a variety of organic compounds, such as esters, amides, and aldehydes. BIPm can also be used in the synthesis of pharmaceuticals, such as anti-inflammatory drugs. BIPm can also be used as a catalyst in certain reactions, such as the hydrolysis of esters. BIPm can also be used in the synthesis of polymers and other materials. BIPm can also be used in the development of new drugs and drug delivery systems. BIPm can also be used in the development of new materials and technologies. Finally, BIPm can be used in the development of new analytical techniques.
合成方法
BIPm can be synthesized by a variety of methods, including the Williamson ether synthesis, the Grignard reaction, and the Wittig reaction. The Williamson ether synthesis involves the reaction of an alkyl halide and an alcohol. The Grignard reaction involves the reaction of an alkyl halide and a Grignard reagent. The Wittig reaction involves the reaction of an alkyl halide and a Wittig reagent. These reactions are typically carried out in an inert atmosphere, such as nitrogen or argon.
科学研究应用
BIPm is used in a variety of scientific research applications. It is used in the synthesis of other organic compounds, such as esters, amides, and aldehydes. BIPm is also used in the synthesis of pharmaceuticals, such as anti-inflammatory drugs. BIPm is also used in the synthesis of polymers and other materials.
安全和危害
The safety information for “(3-Bromo-2-isopropoxyphenyl)methanol” includes several hazard statements: H315, H319, H335 . These indicate that the compound can cause skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335) . The precautionary statements include P261, P305, P351, P338 , which suggest avoiding breathing dust/fume/gas/mist/vapours/spray (P261), and if in eyes, rinse cautiously with water for several minutes and remove contact lenses if present and easy to do (P305+P351+P338) .
属性
IUPAC Name |
(3-bromo-2-propan-2-yloxyphenyl)methanol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13BrO2/c1-7(2)13-10-8(6-12)4-3-5-9(10)11/h3-5,7,12H,6H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PHQRGUHBYXUHHC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)OC1=C(C=CC=C1Br)CO |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13BrO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
245.11 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


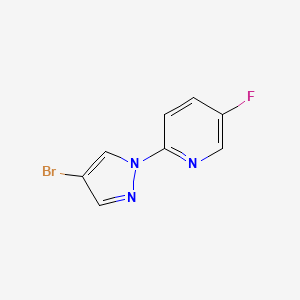


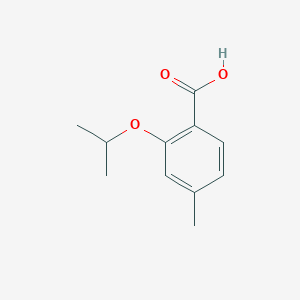
![7,7-Dimethyl-1-(((4-(2-pyridyl)piperazinyl)sulfonyl)methyl)bicyclo[2.2.1]heptan-2-one](/img/structure/B6331475.png)
